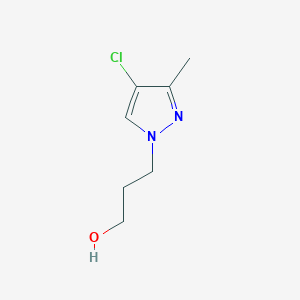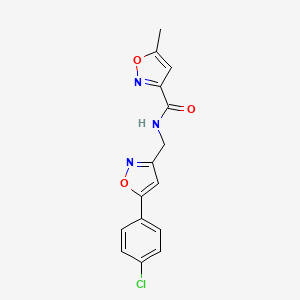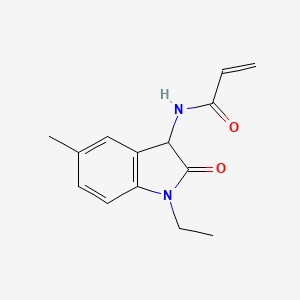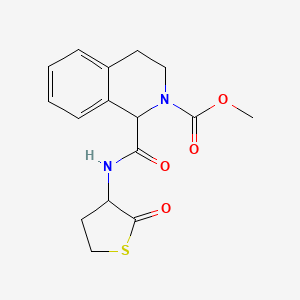
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. Additionally, it has been found to reduce the production of amyloid-beta, which is involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL in lab experiments include its anti-inflammatory and analgesic properties, as well as its potential use in treating various diseases. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL. These include further studies on its mechanism of action, potential use in treating various diseases, and the development of more efficient synthesis methods. Additionally, future studies could focus on the potential side effects of this compound and ways to mitigate them.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as potential use in treating various diseases. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to significant advancements in scientific research.
Synthesis Methods
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL has been synthesized using various methods, including the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-chloro-1-propanol in the presence of a base. Another method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-bromopropan-1-ol in the presence of a base. Both methods have been found to be efficient in synthesizing this compound.
Scientific Research Applications
3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEUGVDNOQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)




![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)